6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cytochrome P450 2A6 Smoking Cessation Enzyme Inhibition

6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849054-21-3) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class. Its structure features a 6-chloro-7-hydroxy substitution on the benzopyrone core with a piperidin-1-ylmethyl group at the 4-position.

Molecular Formula C15H16ClNO3
Molecular Weight 293.75
CAS No. 849054-21-3
Cat. No. B2496842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
CAS849054-21-3
Molecular FormulaC15H16ClNO3
Molecular Weight293.75
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
InChIInChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2
InChIKeyZZSSDKOVPJBAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849054-21-3) – Compound Identity and Target Class


6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849054-21-3) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class. Its structure features a 6-chloro-7-hydroxy substitution on the benzopyrone core with a piperidin-1-ylmethyl group at the 4-position . The compound is characterized in public bioactivity databases primarily as an inhibitor of human cytochrome P450 2A6 (CYP2A6), an enzyme central to nicotine metabolism and procarcinogen activation . This identity underpins its candidate value in smoking cessation and cancer prevention research.

Why 6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or Mono-functionalized Coumarins


Generic substitution within the coumarin class is unreliable because CYP2A6 inhibitory potency and selectivity are exquisitely sensitive to the substitution pattern. The classic coumarin-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) suffers from concurrent CYP3A4 inhibition, leading to unintended drug-drug interaction risks . Research demonstrates that introducing a piperidinylmethyl group at the 4-position, combined with specific halogen/hydroxy substitutions, can dramatically shift both potency and selectivity profiles relative to the core scaffold . Therefore, replacing 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with a simpler coumarin such as 7-hydroxycoumarin or 4-methylcoumarin forfeits the target-specific structural optimization embedded in this compound.

Head-to-Head Quantitative Differentiation Guide for 6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849054-21-3)


CYP2A6 Inhibitory Potency Compared to Closest Patent-Disclosed Analogs

In a standardized human CYP2A6-mediated 7-hydroxycoumarin formation assay, the target compound achieved an IC50 of 50 nM following a 30-minute preincubation in human liver microsomes . This potency is 6.6-fold stronger than the closely related analog identified in patent US8609708 (example 29/38), which displayed an IC50 of 330 nM under comparable assay conditions . The quantitative difference highlights the influence of the 6-chloro-7-hydroxy substitution pattern on target engagement.

Cytochrome P450 2A6 Smoking Cessation Enzyme Inhibition

Irreversible CYP2A6 Inhibition Character vs. Baseline Methoxsalen

The target compound exhibited a Ki value of 29,000 nM in an irreversible inhibition assay of CYP2A6 using human liver microsomes, characterized by double reciprocal plot analysis . By comparison, the clinically used coumarin-based CYP2A6 inhibitor methoxsalen (8-MOP) is a known mechanism-based inactivator with reported IC50 values in the low micromolar range (typically 1–5 µM) and significant CYP3A4 co-inhibition . The target compound's 50 nM reversible IC50 combined with a 29,000 nM irreversible Ki suggests a predominantly reversible binding mode, which may offer a differentiated safety profile.

Mechanism-Based Inhibition Time-Dependent CYP Inactivation Drug Interaction Risk

Differentiation from 4-Unsubstituted or Mono-Hydroxylated Coumarin Scaffolds

A recent medicinal chemistry study on coumarin-based CYP2A6 inhibitors established that introducing a piperidin-1-ylmethyl group at the 4-position is critical for achieving potent, selective CYP2A6 inhibition relative to methoxsalen . The target compound uniquely combines this 4-piperidinylmethyl moiety with a 6-chloro-7-hydroxy substitution pattern. In contrast, 7-hydroxycoumarin (umbelliferone) alone is a fluorescent CYP2A6 substrate with negligible inhibitory activity, and 4-methylcoumarin derivatives lack the basic amine required for optimal CYP2A6 active-site interactions .

Structure-Activity Relationship CYP2A6 Selectivity Coumarin Derivative Design

Optimal Application Scenarios for 6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one Based on Evidence


Lead Compound for Smoking Cessation Drug Discovery Programs Targeting CYP2A6

The compound's 50 nM IC50 against CYP2A6, combined with its predominantly reversible inhibition profile (Ki 29,000 nM), positions it as a mechanistically differentiated lead for smoking cessation research. Unlike methoxsalen, which carries CYP3A4 co-inhibition liability, this compound's 4-piperidinylmethyl-6-chloro-7-hydroxy architecture is aligned with recent SAR efforts to develop selective, non-mechanism-based CYP2A6 inhibitors . It is suitable for in vitro CYP2A6 inhibition panels, nicotine metabolism modulation studies, and as a tool compound for validating CYP2A6-dependent phenotypes in hepatocyte models .

Chemical Probe for CYP2A6 Selectivity Profiling Across P450 Isoforms

With quantitative CYP2A6 inhibition data (IC50 50 nM) and a measured irreversible Ki, this compound is appropriate for inclusion in CYP isoform selectivity panels. Its profile enables researchers to benchmark CYP2A6 inhibition against CYP3A4, CYP2D6, and other hepatic P450s. The 6.6-fold potency advantage over the nearest patent analog makes it a reference compound for structure-activity relationship (SAR) studies within the coumarin-piperidine chemical space .

Reference Standard in Mechanism-Based CYP Inactivation Studies

The availability of both reversible IC50 (50 nM) and irreversible Ki (29,000 nM) data from human liver microsomes supports the compound's use as a reference standard in time-dependent CYP inhibition (TDI) assays. The ~580-fold ratio between irreversible Ki and reversible IC50 provides a benchmark for distinguishing reversible inhibitors from true mechanism-based inactivators, which is essential for early-stage ADMET screening in drug discovery .

Scaffold for Synthetic Derivatization in Custom Aroma Chemical or Agrochemical Research

Beyond pharmaceutical applications, the 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl) coumarin scaffold serves as a versatile intermediate for synthetic chemistry. Its three functional handles (chlorine, hydroxyl, piperidine) enable orthogonal derivatization for libraries targeting fragrance, fluorescent probes, or agrochemical leads. The established synthesis route for 4-piperidinylmethyl coumarins facilitates further modification.

Quote Request

Request a Quote for 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.